N-Desmethylrufloxacin
N-Desmethylrufloxacin
Brand Name:
Vulcanchem
CAS No.:
101337-87-5
VCID:
VC20757217
InChI:
InChI=1S/C16H16FN3O3S/c17-11-7-9-12-15(13(11)19-3-1-18-2-4-19)24-6-5-20(12)8-10(14(9)21)16(22)23/h7-8,18H,1-6H2,(H,22,23)
SMILES:
C1CN(CCN1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F
Molecular Formula:
C16H16FN3O3S
Molecular Weight:
349.4 g/mol
N-Desmethylrufloxacin
CAS No.: 101337-87-5
Cat. No.: VC20757217
Molecular Formula: C16H16FN3O3S
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101337-87-5 |
|---|---|
| Molecular Formula | C16H16FN3O3S |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 7-fluoro-10-oxo-6-piperazin-1-yl-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
| Standard InChI | InChI=1S/C16H16FN3O3S/c17-11-7-9-12-15(13(11)19-3-1-18-2-4-19)24-6-5-20(12)8-10(14(9)21)16(22)23/h7-8,18H,1-6H2,(H,22,23) |
| Standard InChI Key | ZQFJNJCIBHVJMW-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F |
| Canonical SMILES | C1CN(CCN1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator